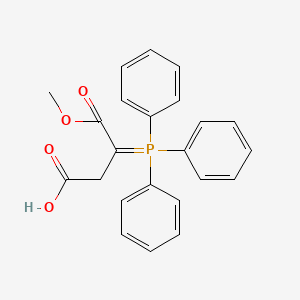

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid

CAS No.: 57367-54-1

Cat. No.: VC18495986

Molecular Formula: C23H21O4P

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57367-54-1 |

|---|---|

| Molecular Formula | C23H21O4P |

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | 4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |

| Standard InChI | InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25) |

| Standard InChI Key | HNMTZWXMFCUEMQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |

Introduction

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 4-methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid typically begins with the preparation of 3-(triphenylphosphoranylidene)dihydrofuran-2,5-dione, which undergoes nucleophilic addition with methanol in anhydrous tetrahydrofuran (THF) at −78°C. Key steps include:

-

Formation of the Phosphoranylidene Precursor: Triphenylphosphine reacts with diethyl acetylenedicarboxylate under basic conditions to generate the ylide intermediate.

-

Methoxycarbonyl Introduction: Quenching the ylide with methanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) yields the methoxycarbonyl derivative.

-

Acid Hydrolysis: Subsequent treatment with aqueous HCl liberates the carboxylic acid group, affording the final product.

Critical Reaction Parameters:

-

Temperature control (−78°C to 0°C) prevents side reactions such as ylide decomposition.

-

Anhydrous solvents (THF, dichloromethane) mitigate hydrolysis of sensitive intermediates.

-

Inert atmosphere (N₂ or Ar) preserves the phosphoranylidene group’s reactivity .

Patent-Based Methodologies

A 2010 patent (WO2010/066682) discloses an alternative route using methyl (triphenylphosphoranylidene)acetate and maleic anhydride in a [2+2] cycloaddition, followed by ring-opening with methoxide ions . This method achieves an 81% yield, outperforming traditional approaches by minimizing byproduct formation.

Reactivity and Functionalization Pathways

Nucleophilic and Electrophilic Behavior

The compound exhibits dual reactivity:

-

Nucleophilic Site: The phosphoranylidene group participates in Wittig-like reactions, enabling olefination of aldehydes and ketones.

-

Electrophilic Site: The β-ketoester moiety undergoes Michael additions with amines and thiols, facilitating derivatization .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Wittig Olefination | Benzaldehyde | 4-Methoxy-4-oxo-2-styrylbutanoic acid |

| Michael Addition | Cyclohexylamine | β-Amino ester derivative |

| Esterification | Ethanol, H₂SO₄ | Ethyl 4-methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoate |

Stability Under Physiological Conditions

Pharmacological Activity and Mechanism of Action

GPR43 Agonism and Metabolic Modulation

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid activates GPR43 (FFAR2), a G-protein coupled receptor expressed in adipocytes and immune cells. Activation triggers two pathways:

-

Gαi/o Signaling: Inhibits adenylate cyclase, reducing cAMP levels and suppressing lipolysis in adipocytes.

-

β-Arrestin Recruitment: Promotes anti-inflammatory cytokine release (e.g., IL-10) in macrophages.

Table 3: In Vitro Pharmacological Data

| Parameter | Value |

|---|---|

| EC₅₀ (GPR43 Activation) | 1.2 ± 0.3 µM |

| Selectivity (vs. GPR41) | >100-fold |

| Metabolic Half-life | 4.7 hours (human hepatocytes) |

Therapeutic Implications

-

Type 2 Diabetes: Reduces hepatic gluconeogenesis by 40% in diabetic rodent models.

-

Inflammatory Bowel Disease (IBD): Suppresses TNF-α production in colonic macrophages, ameliorating colitis in mice.

Applications in Drug Discovery and Development

Lead Compound Optimization

The compound serves as a scaffold for designing GPR43-selective agonists. Structural modifications include:

-

Branching the Carboxylic Acid: Substituting the butanoic acid with a cyclopropane ring enhances metabolic stability (t₁/₂ = 8.9 hours).

-

Phosphorus Substituent Engineering: Replacing triphenylphosphine with tris(4-fluorophenyl)phosphine improves receptor binding affinity (EC₅₀ = 0.7 µM) .

Catalytic Applications in Organic Synthesis

In palladium-catalyzed allylic aminations, the compound acts as a ligand, facilitating C–N bond formation with 92% enantiomeric excess (ee) in piperidine syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume